

Spectroscopic data for 4-Chloro-2-fluorophenyl cyclobutyl ketone

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Compound of Interest

Compound Name:	4-Chloro-2-fluorophenyl cyclobutyl ketone
CAS No.:	898791-09-8
Cat. No.:	B1324746

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An In-depth Technical Guide to the Spectroscopic Analysis of **4-Chloro-2-fluorophenyl cyclobutyl ketone**

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Introduction

4-Chloro-2-fluorophenyl cyclobutyl ketone (CAS No. 898791-09-8) is a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. As with many novel compounds, a comprehensive public library of its experimental spectroscopic data is not readily available. This guide serves as a critical resource for researchers, providing a detailed, predictive analysis of its characteristic spectroscopic fingerprint across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This document is structured not as a rigid report, but as a practical workflow. It leverages first principles of spectroscopy and comparative data from analogous structures to build a reliable analytical framework. The methodologies described herein are designed to be self-validating,

providing researchers with the tools to confidently acquire and interpret data for structural confirmation and purity assessment.

Predicted Spectroscopic Data & Interpretation

A thorough understanding of the expected spectral features is paramount before undertaking experimental work. The following predictions are based on established principles of spectroscopy and analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. For **4-Chloro-2-fluorophenyl cyclobutyl ketone**, we expect distinct signals from the cyclobutyl and the aromatic protons. The electron-withdrawing nature of the ketone, chlorine, and fluorine substituents will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS)

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H- α (Cyclobutyl)	3.50 - 3.80	Quintet (p)	~8.5	Deshielded by the adjacent carbonyl group.
H- β (Cyclobutyl)	2.20 - 2.50	Multiplet (m)	-	Diastereotopic protons adjacent to H- α and H- γ .
H- γ (Cyclobutyl)	1.90 - 2.10	Multiplet (m)	-	Methylene group furthest from the carbonyl.
H-3' (Aromatic)	7.65 - 7.75	Doublet of doublets (dd)	J(H,H) \approx 8.5, J(H,F) \approx 6.0	Ortho to the fluorine and meta to the chlorine and ketone.
H-5' (Aromatic)	7.40 - 7.50	Doublet of doublets (dd)	J(H,H) \approx 8.5, J(H,F) \approx 2.0	Meta to the fluorine and ketone, ortho to the chlorine.

| H-6' (Aromatic) | 7.25 - 7.35 | Triplet (t) | J(H,H) \approx 8.5 | Ortho to the ketone and meta to the fluorine and chlorine. |

Causality Behind Predictions: The cyclobutyl protons exhibit a predictable pattern based on their proximity to the carbonyl. The α -proton is the most deshielded and appears as a quintet due to coupling with the four adjacent β -protons[1]. The aromatic region will display a complex ABC spin system due to the substitution pattern. The predicted shifts and couplings are extrapolated from standard substituent effects on a benzene ring, where fluorine and chlorine atoms, along with the acyl group, create distinct electronic environments[2].

^{13}C Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR provides a map of the carbon skeleton. The spectrum for this molecule is expected to show 9 unique carbon signals, as the plane of symmetry is removed by the ortho-fluorine substituent.

Table 2: Predicted ^{13}C NMR Chemical Shifts (Referenced to TMS)

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (Carbonyl)	198.0 - 202.0	Typical range for an aromatic ketone. Conjugation slightly shields the carbonyl carbon compared to aliphatic ketones[3][4].
C- α (Cyclobutyl)	45.0 - 48.0	Attached directly to the carbonyl group.
C- β (Cyclobutyl)	25.0 - 28.0	Standard aliphatic cyclobutyl carbons.
C- γ (Cyclobutyl)	17.0 - 20.0	Most shielded aliphatic carbon.
C-1' (Aromatic, ipso)	134.0 - 137.0	Attached to the carbonyl group, deshielded.
C-2' (Aromatic, C-F)	160.0 - 164.0 (d, $^1J_{CF} \approx 250$ Hz)	Directly bonded to fluorine, resulting in a large downfield shift and a characteristic large one-bond C-F coupling constant.
C-3' (Aromatic)	118.0 - 122.0 (d, $^2J_{CF} \approx 20$ Hz)	Ortho to fluorine, shielded, and shows a smaller two-bond C-F coupling.
C-4' (Aromatic, C-Cl)	130.0 - 133.0	Attached to chlorine.
C-5' (Aromatic)	128.0 - 131.0	Aromatic CH.

| C-6' (Aromatic) | 125.0 - 128.0 (d, $^3J_{CF} \approx 5$ Hz) | Meta to fluorine, showing a small three-bond C-F coupling. |

Expertise Insight: The most telling signals in the ^{13}C NMR spectrum will be the carbonyl carbon near 200 ppm and the carbon attached to fluorine (C-2') above 160 ppm. The latter will appear as a doublet with a very large coupling constant ($^1J_{CF} > 240$ Hz), which is a definitive indicator

of a direct C-F bond. This, combined with the other characteristic couplings to fluorine, provides powerful validation of the substitution pattern[2][5].

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The spectrum will be dominated by a strong carbonyl stretch, with other characteristic peaks for the aromatic ring and C-H bonds.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group / Vibration	Rationale
3100 - 3000	Medium	Aromatic C-H Stretch	Characteristic of sp ² C-H bonds.
2980 - 2850	Medium	Aliphatic C-H Stretch	From the cyclobutyl ring methylene groups.
1685 - 1695	Strong	C=O Stretch (Aromatic Ketone)	The key diagnostic peak. Its position is lowered from a typical aliphatic ketone (~1715 cm ⁻¹) due to conjugation with the aromatic ring[6][7].
1580 - 1600	Medium-Strong	C=C Aromatic Ring Stretch	Confirms the presence of the phenyl group.
1250 - 1200	Strong	C-CO-C Asymmetric Stretch	A characteristic stretch for ketones, often strong[6].
1100 - 1000	Strong	C-F Stretch	A strong band confirming the presence of the C-F bond.

| 800 - 700 | Strong | C-Cl Stretch | Characteristic absorption for aryl chlorides. |

Trustworthiness of Predictions: The position of the carbonyl (C=O) stretching frequency is highly reliable. Conjugation with the phenyl ring delocalizes electron density from the C=O bond, weakening it and lowering its vibrational frequency to below 1700 cm⁻¹[8]. This is a fundamental principle used to distinguish conjugated from non-conjugated ketones.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For **4-Chloro-2-fluorophenyl cyclobutyl ketone**, we predict specific fragmentation pathways under electron ionization (EI).

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

m/z	Ion	Fragmentation Pathway	Rationale
212 / 214	[M] ⁺	Molecular Ion	Expected molecular weight (C₁₁H₁₀ClFO). The [M+2] peak at m/z 214 with ~1/3 the intensity of the M peak is a definitive isotopic signature for one chlorine atom.
184 / 186	[M - C ₂ H ₄] ⁺	McLafferty Rearrangement	Loss of ethene from the cyclobutyl ring via a six-membered transition state involving a γ-hydrogen transfer to the carbonyl oxygen. This is a characteristic rearrangement for ketones with accessible γ-hydrogens[9][10].
157 / 159	[Cl-F-C ₆ H ₃ -CO] ⁺	α-Cleavage	Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, resulting in a stable acylium ion. This is a dominant fragmentation pathway for ketones[9][11].

| 69 | $[C_4H_5O]^+$ or $[C_5H_9]^+$ | α -Cleavage | The other fragment from the primary α -cleavage (cyclobutanoyl cation) or subsequent fragmentation. |

Authoritative Grounding: The predicted fragmentation is based on well-established mechanisms in mass spectrometry. Alpha-cleavage, which breaks the bond adjacent to the carbonyl, is highly favorable as it leads to the formation of a resonance-stabilized acylium ion[11]. The McLafferty rearrangement is another classic fragmentation pathway for carbonyl compounds possessing γ -hydrogens, which are present in the cyclobutyl ring[10]. The presence of the chlorine isotope pattern is a non-negotiable validation point.

Experimental Protocols

To acquire high-quality data, adherence to standardized protocols is essential. The following are step-by-step methodologies for the analysis of **4-Chloro-2-fluorophenyl cyclobutyl ketone**.

Protocol 1: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
- **Solvent Addition:** Add approximately 0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Dissolution:** Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the $CDCl_3$.
- **Shimming:** Perform automated or manual shimming to optimize the magnetic field homogeneity.
- **1H NMR Acquisition:** Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds are recommended.

- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

Protocol 2: ATR-FTIR Data Acquisition

- Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR stage.
- Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
- Data Processing: The resulting spectrum will be automatically ratioed against the background, yielding the final absorbance or transmittance spectrum.

Protocol 3: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrument Method:
 - Injector: Set to 250 °C with a split ratio (e.g., 50:1) to avoid column overloading.
 - GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.
 - MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

- Injection: Inject 1 μL of the sample solution into the GC-MS.
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) for purity and examine the mass spectrum of the corresponding peak.

Visualization of Analytical Workflows

To ensure structural confirmation, the spectroscopic techniques must be used in a logical, integrated workflow.

Workflow for Structural Confirmation

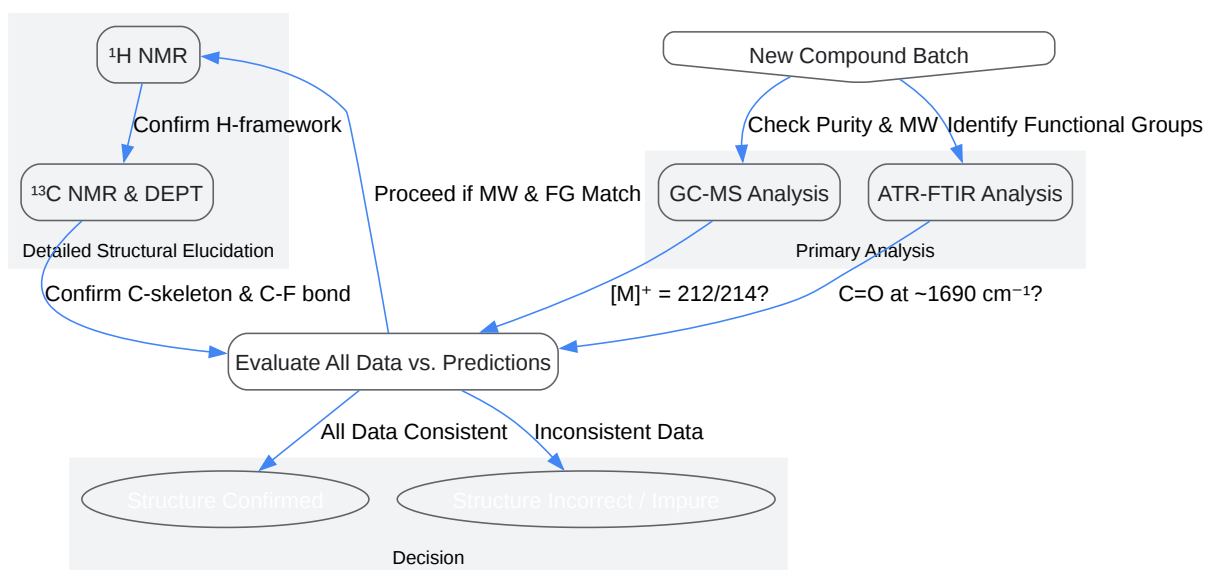


Figure 1: Integrated Spectroscopic Workflow

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Caption: Integrated workflow for the structural confirmation of **4-Chloro-2-fluorophenyl cyclobutyl ketone**.

Key Mass Spectrometry Fragmentations

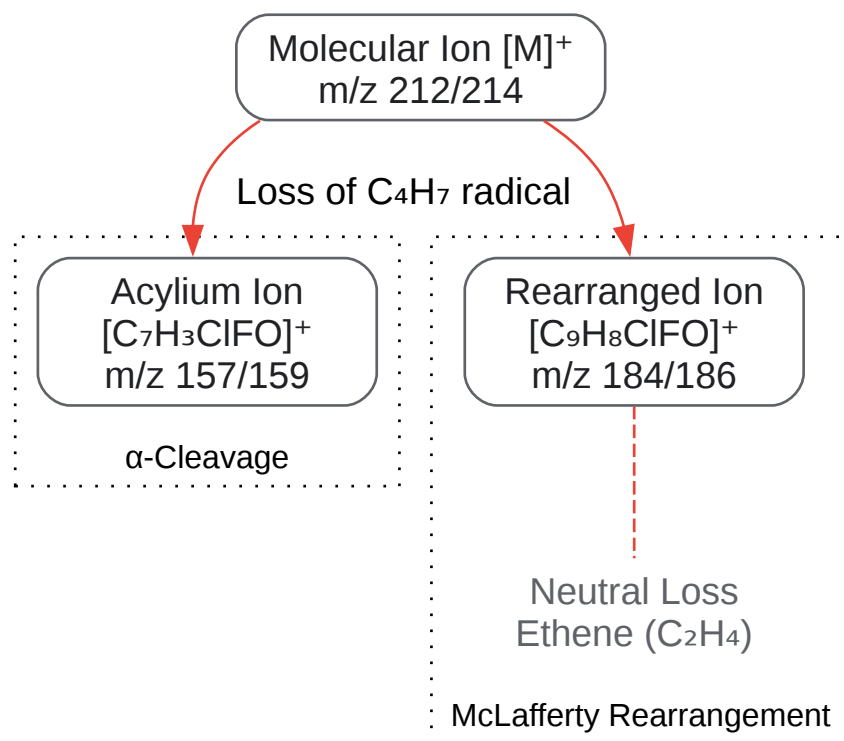


Figure 2: Predicted EI-MS Fragmentation Pathways

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Caption: Primary fragmentation pathways predicted for the target molecule under Electron Ionization (EI).

Conclusion

This guide provides a comprehensive, predictive spectroscopic profile for **4-Chloro-2-fluorophenyl cyclobutyl ketone**. By leveraging foundational principles and comparative data, we have established a robust framework for its identification. The key identifiers are:

- ¹H NMR: A complex aromatic region and distinct cyclobutyl multiplets.

- ^{13}C NMR: A carbonyl signal near 200 ppm and a downfield C-F signal (>160 ppm) with a large ^1JCF coupling constant.
- IR: A strong carbonyl absorption band below 1700 cm^{-1} , confirming conjugation.
- MS: A molecular ion peak at m/z 212 with a characteristic $M+2$ isotope peak at m/z 214, along with predictable fragments from α -cleavage (m/z 157/159) and McLafferty rearrangement (m/z 184/186).

Researchers can use this guide to design experiments, anticipate results, and confidently interpret acquired data to verify the synthesis and purity of this compound.

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